2-(4-Methoxyphenyl)benzonitrile
Overview
Description
2-(4-Methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H11NO. It is a derivative of benzonitrile, where a methoxy group is attached to the para position of the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Methoxyphenyl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime, which is then dehydrated to produce this compound . This reaction typically requires acidic conditions and elevated temperatures.
Another method involves the cyanation of 4-methoxyphenyl halides using a cyanide source such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high throughput. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 4-Methoxyphenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Research has explored its potential as a precursor for drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)benzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects . For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzonitrile: Similar structure but lacks the additional phenyl ring.
4-Methoxyphenylamine: Similar structure but with an amine group instead of a nitrile group.
4-Methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-(4-Methoxyphenyl)benzonitrile is unique due to the presence of both a methoxy group and a nitrile group on the aromatic ring, which imparts distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-16-13-8-6-11(7-9-13)14-5-3-2-4-12(14)10-15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSSOXPGEMBIQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362683 | |
Record name | 2-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125610-78-8 | |
Record name | 2-(4-methoxyphenyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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